Fmoc-aminoxy-PEG12-acid

PROTAC linker design ternary complex formation targeted protein degradation

PROTAC developers encounter linker-length bottlenecks when PEG4 spacers (~15-18 Å) cannot bridge target protein-E3 ligase distances exceeding 20 Å. Fmoc-aminooxy-PEG12-acid delivers a ~48 Å monodisperse PEG12 spacer-approximately 3× the reach of PEG4-enabling ternary complex formation where shorter linkers fail. The aminooxy terminus enables chemoselective oxime ligation with aldehydes/ketones, forming oxime bonds ~10³-fold more hydrolytically stable than hydrazone linkages at physiological pH. The base-labile Fmoc group permits orthogonal deprotection compatible with acid-sensitive substrates and Fmoc-SPPS workflows. The free carboxylic acid couples to amine-functionalized ligands (EDC/HATU) for sequential, programmable PROTAC assembly with minimal side products.

Molecular Formula C40H61NO16
Molecular Weight 811.9 g/mol
Cat. No. B13712998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-aminoxy-PEG12-acid
Molecular FormulaC40H61NO16
Molecular Weight811.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C40H61NO16/c42-39(43)9-10-45-11-12-46-13-14-47-15-16-48-17-18-49-19-20-50-21-22-51-23-24-52-25-26-53-27-28-54-29-30-55-31-32-57-41-40(44)56-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,41,44)(H,42,43)
InChIKeyUEDABGGZAAQQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-aminoxy-PEG12-acid Overview


Fmoc-aminoxy-PEG12-acid (CAS 2055104-72-6, MW 855.97 g/mol, C₄₂H₆₅NO₁₇) is a monodisperse, heterobifunctional polyethylene glycol derivative containing an Fmoc-protected aminooxy group at one terminus and a free carboxylic acid at the other, separated by a discrete PEG12 spacer of 12 ethylene glycol units spanning approximately 48 Å in extended conformation . The aminooxy group enables chemoselective oxime bond formation with carbonyl-containing molecules (aldehydes and ketones), while the terminal carboxylic acid permits amide coupling with primary amines via EDC/HATU activation . The Fmoc protecting group is base-labile, removable under mild conditions (e.g., 20% piperidine in DMF), enabling orthogonal deprotection strategies compatible with acid-sensitive substrates . The compound is classified as a PEG-based PROTAC linker and is employed in the synthesis of proteolysis-targeting chimeras, bioconjugates, and multifunctional probes .

Why Fmoc-aminoxy-PEG12-acid Is Irreplaceable


Substituting Fmoc-aminoxy-PEG12-acid with a shorter analog such as Fmoc-aminooxy-PEG4-acid, or a Boc-protected variant, or an amino-PEG linker introduces quantifiable losses in one or more critical performance parameters: (i) the PEG12 spacer provides a ~48 Å extended reach, approximately three times that of PEG4 (~15–18 Å), directly affecting ternary complex geometry in PROTAC applications where linker length is a determinant of degradation efficiency ; (ii) the Fmoc protecting group is base-labile, orthogonal to acid-labile Boc protection, making Fmoc-aminoxy-PEG12-acid the only choice for workflows where acid exposure must be avoided (e.g., acid-sensitive resins, glycoconjugates, or certain peptide sequences) ; and (iii) the aminooxy functionality forms oxime linkages that are ~10³-fold more hydrolytically stable than analogous hydrazone bonds at physiological pH, a property absent in amine- or hydrazide-terminated PEG linkers [1]. These three axes of differentiation mean that generic substitution without systematic re-optimization of linker length, deprotection chemistry, and bond stability frequently results in reduced conjugate yield, altered degradation potency, or failed orthogonal conjugation.

Differentiation Evidence: Fmoc-aminoxy-PEG12-acid


Spacer Arm Length and PROTAC Ternary Complex Geometry

The PEG12 spacer in Fmoc-aminoxy-PEG12-acid provides an extended reach of approximately 48 Å, measured from reactive terminus to terminus, based on a per-ethylene-glycol-unit contribution of ~3.5–4.0 Å . By contrast, the shorter Fmoc-aminooxy-PEG4-acid offers a spacer arm of only ~15–18 Å . In PROTAC development, linker length directly governs the ability to form a productive ternary complex (target protein–PROTAC–E3 ligase). A systematic structure–activity relationship study of PEG-linker length demonstrated that GSPT1 degradation activity is strictly dependent on PEG chain length, with different PEG unit numbers yielding distinct DC₅₀ and Dₘₐₓ profiles [1]. While the optimal PEG length varies by target pair, the PEG12 scaffold occupies a critical intermediate range—longer than the commonly used PEG4–PEG6 linkers (which can be too short to span larger protein–protein interfaces) yet shorter than PEG24, providing a balance between reach, conformational flexibility, and cellular permeability.

PROTAC linker design ternary complex formation targeted protein degradation

Oxime vs Hydrazone Hydrolytic Stability

The aminooxy group in Fmoc-aminoxy-PEG12-acid reacts with aldehydes or ketones to form oxime bonds. In a head-to-head comparison of isostructural hydrazones and oximes, Kalia and Raines (2008) demonstrated that the rate constant for acid-catalyzed hydrolysis of the oxime was approximately 10³-fold lower than that of corresponding simple hydrazones across the pD 5.0–9.0 range [1]. Additionally, boronic acid-derived oximes exhibit hydrolytic half-lives extendable from 50 minutes to 6 months at physiological pH depending on structural context, while hydrazone half-lives are generally orders of magnitude shorter under identical conditions [2]. Furthermore, oxime ligation using aminooxy-functionalized PEG can be accelerated 120-fold over uncatalyzed rates at pH 7 through the use of substituted aniline catalysts such as p-phenylenediamine, enabling efficient conjugation at low micromolar concentrations while preserving the superior stability of the oxime product [3]. In contrast, PEG linkers terminating in hydrazide groups form hydrazone bonds that are markedly more labile, making them unsuitable for applications requiring long-term conjugate integrity under physiological conditions.

bioconjugation stability oxime ligation hydrazone vs oxime hydrolysis

Orthogonal Deprotection: Fmoc vs Boc Strategies

The Fmoc protecting group on Fmoc-aminoxy-PEG12-acid is removed under mildly basic conditions, typically 20% piperidine in DMF applied in two treatments of 10–20 minutes each at room temperature [1]. In contrast, the Boc protecting group (used in t-Boc-aminooxy-PEG12-acid and related compounds) requires strongly acidic conditions for deprotection, most commonly neat trifluoroacetic acid (TFA) or TFA/CH₂Cl₂ mixtures [2]. This fundamental orthogonality has practical procurement consequences: Fmoc-aminoxy-PEG12-acid is compatible with acid-sensitive resins (e.g., Wang resin, Rink amide resin with acid-labile linkers), glycoconjugates containing acid-labile glycosidic bonds, and peptide sequences prone to acid-catalyzed side reactions (e.g., Trp oxidation, Asp rearrangement). Conversely, Boc-protected aminooxy-PEG linkers cannot be used in Fmoc-based solid-phase peptide synthesis (SPPS) protocols where repeated piperidine treatments would prematurely remove Boc groups, yet Fmoc protection survives these cycles intact [3]. The Fmoc deprotection also proceeds under non-hydrolytic conditions, preserving the integrity of the PEG chain and terminal carboxylic acid, whereas TFA-mediated Boc deprotection can cause PEG chain scission under prolonged exposure.

orthogonal protection solid-phase peptide synthesis Fmoc vs Boc strategy

Bioorthogonal Conjugation: Aminooxy vs Amine Selectivity

The aminooxy group (–ONH₂) in Fmoc-aminoxy-PEG12-acid is an α-effect nucleophile that reacts chemoselectively with carbonyl groups (aldehydes and ketones) to form oxime bonds, with minimal cross-reactivity toward other electrophiles commonly present in biological systems [1]. The uncatalyzed second-order rate constant for aminooxy-PEG reaction with glyoxyl-modified peptides at pH 7.0 has been measured at approximately 6×10⁻³ M⁻¹s⁻¹ [2]. While this baseline rate can be dramatically enhanced—by up to 120-fold using p-phenylenediamine catalysis at pH 7—the inherent selectivity is preserved [3]. In contrast, PEG linkers terminating in primary amines (e.g., Fmoc-NH-PEG12-acid) react preferentially with activated esters (NHS esters, p-nitrophenyl esters) or require pre-activation of carboxylic acids, competing with ubiquitous amines present on protein surfaces, cell culture media components, and biological buffers. This lack of chemoselectivity leads to heterogeneous conjugation products and batch-to-batch variability. The aminooxy–carbonyl reaction is bioorthogonal: aldehydes and ketones are absent from native proteins and nucleic acids, enabling truly site-specific conjugation after introduction of a unique carbonyl handle (e.g., by periodate oxidation of sialic acids, enzymatic modification, or genetic code expansion).

bioorthogonal chemistry site-specific conjugation oxime ligation selectivity

PEG12 Solubility and Aggregation Reduction

Fmoc-aminoxy-PEG12-acid incorporates a 12-unit monodisperse PEG chain that confers substantial aqueous solubility. The compound's physicochemical parameters include a calculated LogP of -0.28 and a topological polar surface area (tPSA) of 196 Ų, reflecting the dominant hydrophilic character of the PEG12 spacer [1]. Comparative solubility data for analogous PEG-maleimide constructs demonstrate that PEG12-functionalized compounds achieve aqueous solubility exceeding 50 mg/mL in PBS, compared to approximately 25 mg/mL for PEG4 counterparts, representing a >2-fold enhancement attributable to the extended PEG chain [2]. This solubility advantage is critical for bioconjugation reactions where hydrophobic payloads (e.g., cytotoxic drugs, fluorescent dyes, E3 ligase ligands) must be solubilized for aqueous-phase coupling. The extended PEG12 chain also provides a larger hydrodynamic radius that reduces non-specific protein adsorption and aggregation of the final conjugate—an effect documented across monodisperse PEG series from PEG2 to PEG24, where increasing chain length correlates positively with conjugate solubility and negatively with aggregation propensity [3].

PEG linker solubility conjugate aggregation monodisperse PEG pharmacokinetics

Heterobifunctional Architecture for Sequential Conjugation

Fmoc-aminoxy-PEG12-acid is a heterobifunctional linker presenting two chemically distinct reactive handles: an Fmoc-protected aminooxy group and a free carboxylic acid. This architecture enables a controlled, two-step sequential conjugation strategy without cross-reactivity between the two termini . In Step 1, the carboxylic acid is activated (e.g., with EDC/NHS or HATU/DIEA) and coupled to an amine-containing molecule (a protein lysine, an amino-modified oligonucleotide, or an amine-functionalized solid support), forming a stable amide bond . In Step 2, the Fmoc group is removed under basic conditions (20% piperidine/DMF), liberating the aminooxy group for subsequent oxime ligation with a carbonyl-containing partner . This sequential orthogonality is not available with homobifunctional PEG linkers (e.g., bis-NHS-PEG12) or with unprotected aminooxy-PEG12-acid, where both termini could react simultaneously, producing uncontrolled cross-linked products. The heterobifunctional design ensures that the conjugation order is programmable and that the intermediate can be purified before the second coupling step, improving overall yield and product homogeneity.

heterobifunctional linker sequential conjugation orthogonal bioconjugation

Application Scenarios: Fmoc-aminoxy-PEG12-acid


PROTAC Library Synthesis with Extended PEG12 Spacer

Fmoc-aminoxy-PEG12-acid is the linker of choice for constructing PROTAC libraries targeting protein pairs where the E3 ligase binding site and the target protein binding site are separated by distances exceeding ~20 Å. The PEG12 spacer provides an extended reach of ~48 Å, approximately three times that of PEG4 linkers (~15–18 Å) . As demonstrated in systematic linker-length SAR studies, PROTAC degradation potency (DC₅₀ and Dₘₐₓ) is dependent on PEG chain length, and the PEG12 scaffold occupies a critical range between the widely used but shorter PEG4/PEG6 linkers and the excessively long PEG24 [1]. The heterobifunctional design enables sequential conjugation: the carboxylic acid is first coupled to an amine-functionalized E3 ligase ligand (e.g., VHL or CRBN recruiter), followed by Fmoc deprotection and oxime ligation to an aldehyde/ketone-derivatized target protein ligand. This programmable assembly minimizes side products and maximizes the fraction of correctly assembled bifunctional PROTAC molecules.

Site-Specific Protein Conjugation via Oxime Ligation

For antibody-drug conjugates (ADCs), PET tracer immunoconjugates, and site-specifically PEGylated therapeutic proteins, Fmoc-aminoxy-PEG12-acid delivers the combination of bioorthogonal selectivity (aminooxy-to-carbonyl) and superior hydrolytic stability (oxime bond) that amine- or hydrazide-based linkers cannot provide. The oxime linkage is approximately 10³-fold more hydrolytically stable than analogous hydrazone bonds at physiological pH [2], with half-lives reaching months depending on the structural context [3]. Conjugation can be accelerated 120-fold using p-phenylenediamine catalysis at neutral pH, enabling efficient labeling at low micromolar protein concentrations while preserving conjugate integrity [4]. The PEG12 spacer further reduces aggregation of the final protein conjugate compared to shorter PEG linkers, a critical quality attribute for biotherapeutic development [5].

Fmoc-Based SPPS Orthogonal Conjugation

Fmoc-aminoxy-PEG12-acid is uniquely compatible with Fmoc-based SPPS protocols, where repeated piperidine treatments (20% in DMF, 2×10–20 min) are used for iterative N-terminal deprotection [6]. The Fmoc group on the aminooxy terminus is removed simultaneously with amino acid Fmoc groups, exposing the aminooxy functionality for on-resin oxime ligation with carbonyl-containing building blocks . This contrasts with Boc-protected aminooxy-PEG linkers, which would be prematurely deprotected under the strongly acidic TFA conditions used for final peptide cleavage, leading to uncontrolled side reactions. The carboxylic acid terminus can be coupled to the resin-bound peptide N-terminus, after which Fmoc deprotection liberates the aminooxy group for introduction of aldehydic sugars, ketone-bearing fluorophores, or carbonyl-functionalized affinity tags—all on solid support, simplifying purification.

Hydrophilic Spacer for Solubilizing Hydrophobic Payloads

Fmoc-aminoxy-PEG12-acid serves as a solubility-enhancing linker for conjugating hydrophobic small molecules (fluorescent dyes, cytotoxic warheads, lipophilic ligands) to biomolecules or nanoparticle surfaces in purely aqueous conditions. The PEG12 chain (LogP -0.28, tPSA 196 Ų) imparts substantial hydrophilicity, with comparative data indicating >2-fold higher aqueous solubility for PEG12-functionalized constructs relative to PEG4 analogs (~50 mg/mL vs ~25 mg/mL in PBS) [5] [7]. The extended PEG12 spacer also provides a greater hydrodynamic radius that shields hydrophobic cargo from the aqueous environment and reduces non-specific binding. In nanoparticle PEGylation applications, the heterobifunctional architecture permits covalent attachment of the carboxylic acid to amine-functionalized nanoparticle surfaces, followed by Fmoc deprotection and oxime ligation to carbonyl-derivatized targeting ligands or imaging agents, yielding nanoparticles with precisely controlled surface chemistry and reduced aggregation.

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